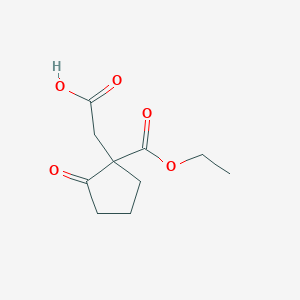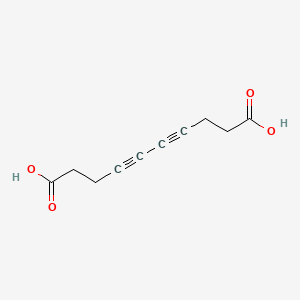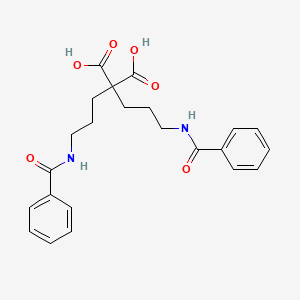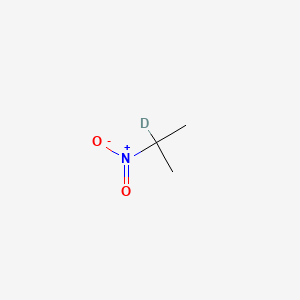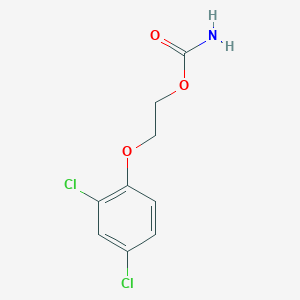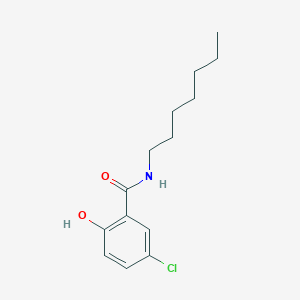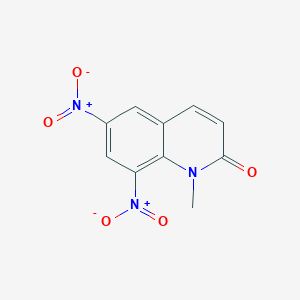
2(1H)-Quinolinone, 1-methyl-6,8-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of two nitro groups at the 6 and 8 positions and a methyl group at the 1 position on the quinolinone ring. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- typically involves the nitration of 1-methylquinolin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 1-methyl-6,8-diaminoquinolin-2(1H)-one.
Substitution: Nucleophilic substitution can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-6,8-dinitro- involves its interaction with biological targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions within biological systems, leading to the generation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3,6,8-trinitro-2-quinolone: Exhibits unusual reactivity favoring region-selective cine-substitutions.
1-Methyl-3,6-dinitro-2-quinolone: Does not undergo reactions under the same conditions as 1-methyl-3,6,8-trinitro-2-quinolone.
Uniqueness
2(1H)-Quinolinone, 1-methyl-6,8-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitro groups at the 6 and 8 positions enhances its reactivity and potential for diverse chemical transformations.
Propriétés
Numéro CAS |
13974-48-6 |
|---|---|
Formule moléculaire |
C10H7N3O5 |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
1-methyl-6,8-dinitroquinolin-2-one |
InChI |
InChI=1S/C10H7N3O5/c1-11-9(14)3-2-6-4-7(12(15)16)5-8(10(6)11)13(17)18/h2-5H,1H3 |
Clé InChI |
NOUOQLSZSCCTJK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)

![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
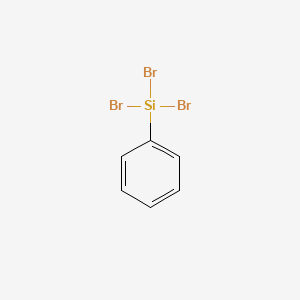
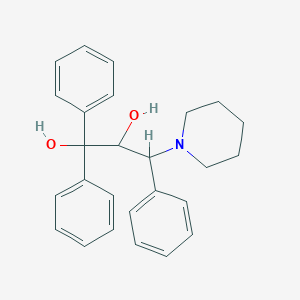
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
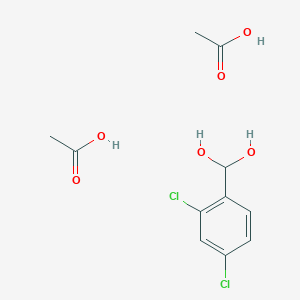
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
